molecular formula C18H15ClN4O2 B11253782 N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B11253782
M. Wt: 354.8 g/mol
InChI Key: YRBAGUOEORGBCZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of 4-methylphenylamine to produce 3-chloro-4-methylphenylamine. This intermediate is then reacted with acetic anhydride to form N-(3-chloro-4-methylphenyl)acetamide. The final step involves the cyclization of this intermediate with pyridine-4-carboxaldehyde and hydrazine hydrate under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(3-Chloro-4-methylphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine

Uniqueness

N-(3-Chloro-4-methylphenyl)-2-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15ClN4O2

Molecular Weight

354.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H15ClN4O2/c1-12-2-3-14(10-15(12)19)21-17(24)11-23-18(25)5-4-16(22-23)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,24)

InChI Key

YRBAGUOEORGBCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl

Origin of Product

United States

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